

In-Depth Technical Guide to Monaspin B: A Novel Antileukemic Agent

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Compound of Interest

Compound Name: *Monaspin B*

Cat. No.: *B15135709*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Monaspin B**, a recently discovered natural product with significant potential in leukemia therapy. This document details its chemical properties, biological activity, and the methodologies for its production and analysis, offering a core resource for researchers in oncology and natural product chemistry.

Core Molecular Identifiers

Monaspin B is a novel cyclohexyl-furan, and its definitive chemical identifiers are crucial for research and regulatory purposes.

Identifier	Value
Molecular Formula	C ₂₁ H ₂₈ O ₅
CAS Registry Number	Not yet assigned

As a recently discovered compound, a CAS Registry Number has not yet been assigned to **Monaspin B**. Researchers are advised to reference it by its published name and molecular formula.

Biological Activity and Quantitative Data

Monaspin B has demonstrated potent and selective antiproliferative activity against leukemic cells. Its primary mechanism of action is the induction of apoptosis.[1][2]

Parameter	Value	Cell Line
IC ₅₀ (Half-maximal inhibitory concentration)	160 nM	HL-60 (Human promyelocytic leukemia)
Production Yield (Monaspin B)	0.8 mg/L	Coculture of <i>M. purpureus</i> and <i>A. oryzae</i>
Production Yield (Monaspin A)	1.2 mg/L	Coculture of <i>M. purpureus</i> and <i>A. oryzae</i>

In addition to its in vitro activity, **Monaspin B** has shown promising antileukemic effects in vivo in a mouse leukemia model, where it was observed to reduce the counts of white blood cells, lymphocytes, and neutrophils.[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies for the production, isolation, and characterization of **Monaspin B**.

Fungal Cocultivation for Monaspin B Production

Monaspin B is produced through the cocultivation of *Monascus purpureus* and *Aspergillus oryzae*. [1]

Strains and Media:

- *Monascus purpureus* HJ11
- *Aspergillus oryzae* ATCC 10124
- Potato Dextrose Broth (PDB) medium is used for the cocultivation.

Protocol:

- Inoculum Preparation: Fungal strains are individually cultured to obtain spore suspensions.

- **Cocultivation:** An optimized liquid fermentation process is initiated by inoculating the PDB medium with both *M. purpureus* and *A. oryzae*.
- **Incubation:** The coculture is incubated under specific conditions of temperature and agitation to facilitate the tandem enzymatic catalysis that leads to the production of Monaspins A and B.
- **Extraction:** After the incubation period, the culture broth is harvested, and the secondary metabolites, including **Monaspin B**, are extracted using organic solvents.

Structural Elucidation

The chemical structure of **Monaspin B** was determined using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

- This technique is employed to determine the precise mass of the molecule, which allows for the calculation of its elemental composition and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number and types of hydrogen atoms in the molecule and their connectivity.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the atoms within the molecule, leading to the final structural elucidation.

Biological Assays for Antileukemic Activity

Cell Viability Assay (MTT Assay):

- Leukemic cells (e.g., HL-60) are seeded in 96-well plates.
- The cells are treated with various concentrations of **Monaspin B**.

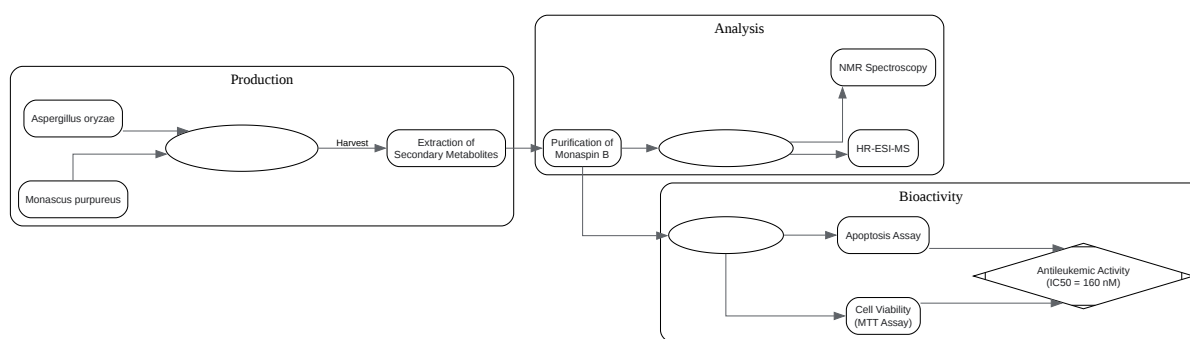
- After a specified incubation period, an MTT solution is added to each well.
- The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

- Leukemic cells are treated with **Monaspin B** at its IC₅₀ concentration.
- The cells are then stained with Annexin V-FITC and Propidium Iodide (PI).
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thus confirming apoptosis as the mechanism of cell death.

Visualized Workflows and Pathways

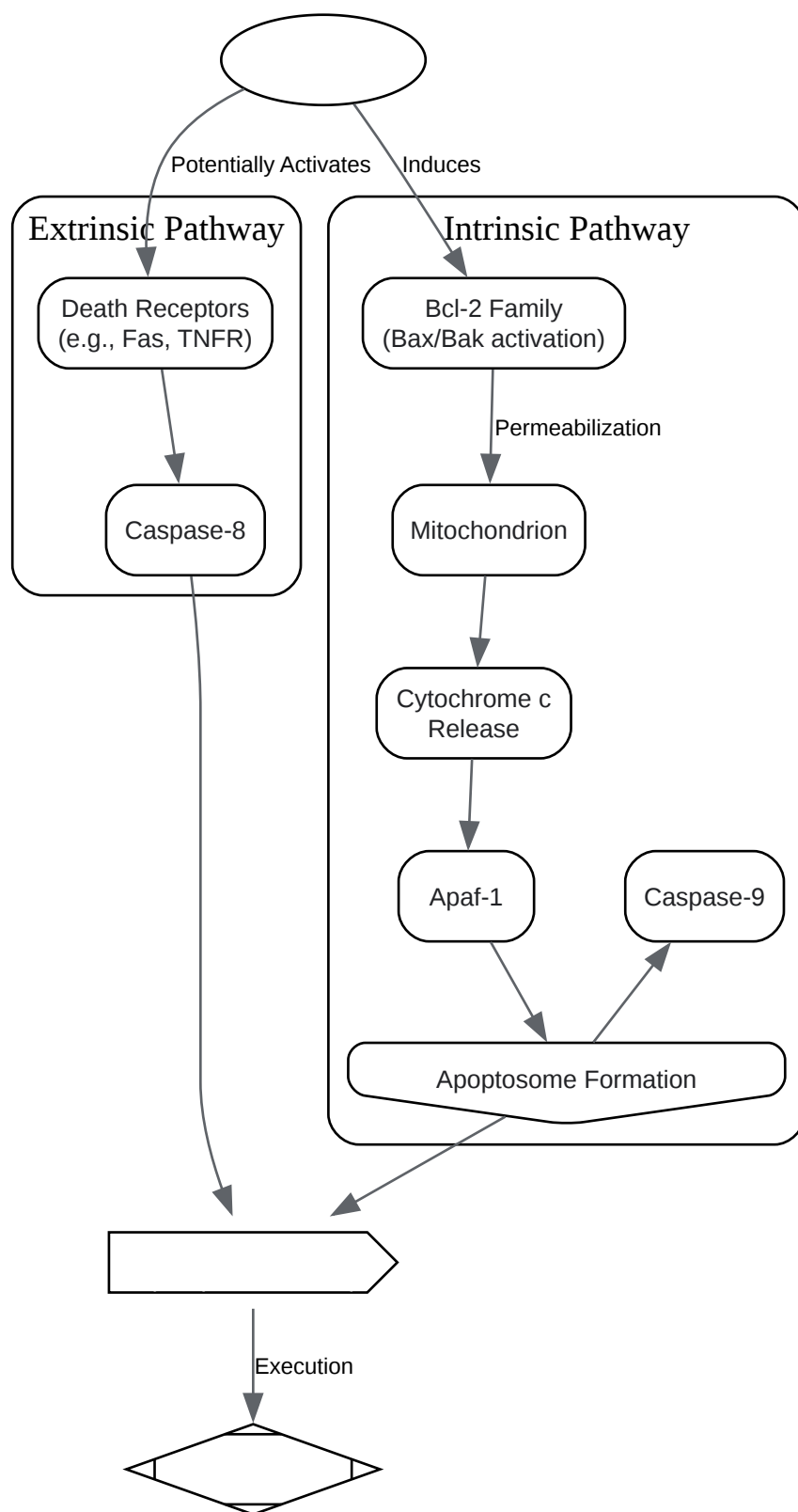
Experimental Workflow for Monaspin B Discovery



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Caption: Experimental workflow for the discovery of **Monaspin B**.

Apoptosis Signaling Pathway Induced by Monaspin B



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Caption: General overview of the apoptotic signaling pathway.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Monaspin B, a Novel Cyclohexyl-furan from Cocultivation of *Monascus purpureus* and *Aspergillus oryzae*, Exhibits Potent Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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